

# Biological activity of 3-(4-Methylpiperazin-1-yl)aniline

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## Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810

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An in-depth analysis of the **3-(4-methylpiperazin-1-yl)aniline** core reveals its significance as a privileged scaffold in modern medicinal chemistry. While direct biological activity data for the parent compound is limited in the public domain, its structural motif is integral to a multitude of derivatives exhibiting a wide array of pharmacological effects. This guide explores the diverse biological activities reported for compounds containing this essential core, providing insights for researchers and professionals in drug development.

The versatility of the **3-(4-methylpiperazin-1-yl)aniline** moiety stems from its unique combination of a nucleophilic aniline ring and a basic methylpiperazine group. These features allow for facile chemical modification and favorable interactions with various biological targets, leading to its incorporation into molecules designed to combat cancer, infectious diseases, and metabolic disorders.

## Anticancer Activity

The **3-(4-methylpiperazin-1-yl)aniline** core is a prominent feature in numerous compounds investigated for their anticancer properties. These derivatives have demonstrated efficacy against a range of human cancer cell lines, acting through diverse mechanisms of action.

## Kinase Inhibition

A significant area of application for this scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

One notable example is the development of dual c-Src/Abl kinase inhibitors. Derivatives incorporating the related 4-(4-methylpiperazin-1-yl)aniline core have shown potent, low nanomolar inhibition of these enzymes.<sup>[1]</sup> Although the substitution pattern is different, it highlights the utility of the methylpiperazinyl-aniline scaffold in targeting these kinases.

Furthermore, derivatives based on a 2-substituted aniline pyrimidine structure have been explored as potent Mer/c-Met dual inhibitors, which are implicated in tumor growth and metastasis.<sup>[2]</sup>

## G-Quadruplex Stabilization

The 4-substituted isomer, 4-(4-methylpiperazin-1-yl)aniline, has been identified as a key fragment in the development of ligands that stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene.<sup>[3]</sup> Stabilization of this structure can suppress the expression of c-MYC, a critical factor in many human cancers, thereby representing a viable therapeutic strategy.<sup>[3]</sup>

## Cytotoxicity against Cancer Cell Lines

Derivatives of **3-(4-methylpiperazin-1-yl)aniline** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain quinoxaline-isoxazole-piperazine conjugates have demonstrated potent activity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colorectal) cancer cell lines.<sup>[4]</sup> Similarly, novel methyl piperazine derivatives have been tested against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas) cell lines, with some compounds showing promising IC<sub>50</sub> values.<sup>[5]</sup>

Compound Class	Cell Line	Activity	Reference
Quinoxaline-isoxazole-piperazine conjugates	MCF-7, HepG-2, HCT-116	Potent activity	<a href="#">[4]</a>
4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide derivatives	A-549	IC50 values reported	<a href="#">[5]</a>
4-(3-(4-methylpiperazin-1-yl)propoxy)phenylmethanone derivatives	HCT-116	IC50 values reported	<a href="#">[5]</a>
4-(3-(4-methylpiperazin-1-yl)propoxy)phenylmethanone derivatives	MIAPaCa-2	IC50 values reported	<a href="#">[5]</a>

## Activity in Metabolic Disorders

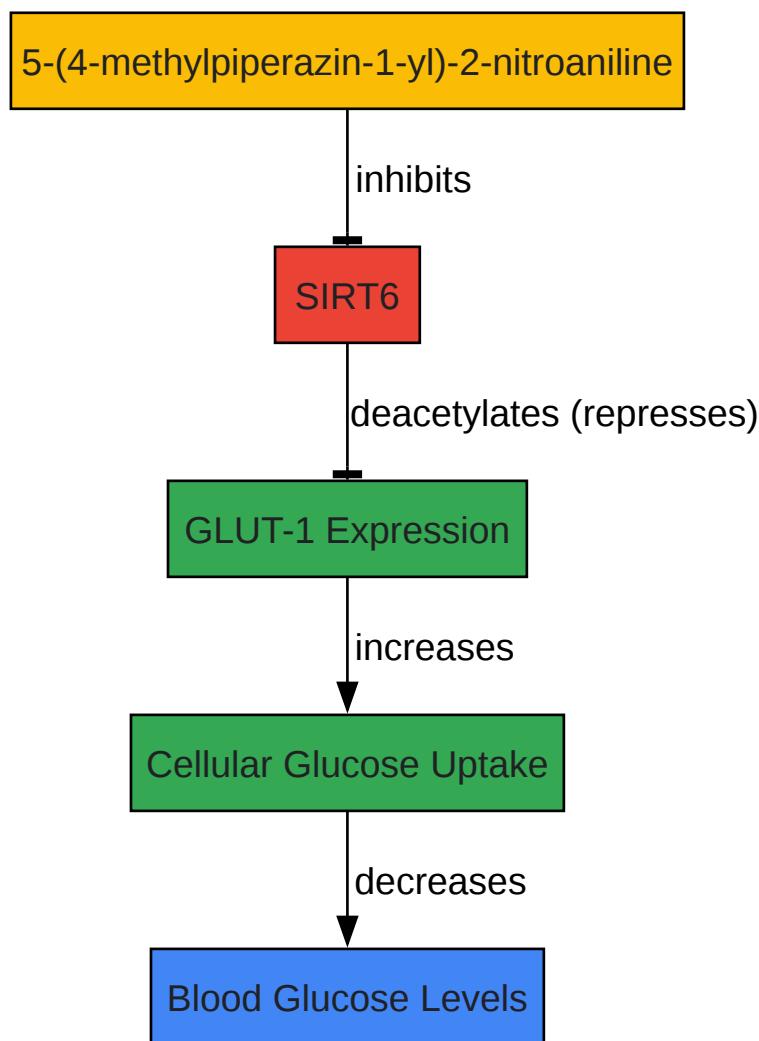
The **3-(4-methylpiperazin-1-yl)aniline** scaffold has also been explored for its potential in treating metabolic diseases, particularly type 2 diabetes.

## SIRT6 Inhibition

A derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase. SIRT6 inhibitors are considered potential therapeutic agents for diabetes. This compound exhibited an IC50 value of 4.93  $\mu$ M against SIRT6 and demonstrated the ability to reduce blood glucose in a mouse model of type 2 diabetes by increasing the levels of the glucose transporter GLUT-1.

Compound	Target	IC50	KD (SPR)	KD (ITC)	Reference
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)	SIRT6	4.93 $\mu$ M	9.76 $\mu$ M	10 $\mu$ M	<a href="#">[6]</a>

The proposed mechanism involves the inhibition of SIRT6, which in turn leads to an increase in the expression of GLUT-1, facilitating glucose uptake into cells and thereby lowering blood glucose levels.



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Caption: SIRT6 inhibition pathway by a **3-(4-methylpiperazin-1-yl)aniline** derivative.

## Antimicrobial Activity

The structural motif is also present in compounds evaluated for their antibacterial and antifungal properties. Various piperazine derivatives have been synthesized and screened against a panel of microorganisms.<sup>[7]</sup> For example, certain 3-(4-arylpiperazin-1-yl)cinnolines have been synthesized and assessed for their potential as antifungal agents.<sup>[8][9]</sup>

While specific data for **3-(4-methylpiperazin-1-yl)aniline** derivatives is not extensively detailed in the provided results, the broader class of aryl piperazines, which includes this core, is recognized for its significant antimicrobial potential.<sup>[7][10]</sup>

## Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols relevant to the biological evaluation of **3-(4-methylpiperazin-1-yl)aniline** derivatives.

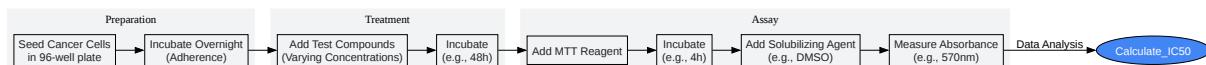
### In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the synthesized compounds. A positive control (e.g., Gefitinib) and a vehicle control are also included.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another few hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in

dimethylformamide).

- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][11]



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Caption: Workflow of the MTT cell viability assay.

## SIRT6 Inhibition Assay (Fluor de Lys)

This is a fluorescence-based assay to measure the deacetylase activity of SIRT6.

- Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and varying concentrations of the inhibitor compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow the deacetylation reaction to proceed.
- Developer Addition: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide. This cleavage releases a fluorescent molecule.
- Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at appropriate excitation and emission wavelengths.

- Data Analysis: The inhibition of SIRT6 activity is determined by the reduction in fluorescence signal in the presence of the inhibitor compared to the control. The IC<sub>50</sub> value is calculated from the dose-response curve.[6]

## Conclusion

The **3-(4-methylpiperazin-1-yl)aniline** core is a highly valuable scaffold in drug discovery, serving as a foundational element for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, antimicrobial compounds, and modulators of metabolic pathways. The continued exploration and derivatization of this privileged structure are likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive overview of the current understanding of the biological activities associated with this important chemical moiety, offering a solid foundation for future research and development endeavors.

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